6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate
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Overview
Description
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is a specialized compound used primarily in proteomics research. This compound integrates biotinylation with a phosphorofluoridate group, which is known for its reactivity with certain enzyme active sites. The inclusion of a deuterium label (d7) enhances its utility in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate involves multiple steps, starting with the biotinylation of aminohexyl groups. The isopropyl-d7 phosphorofluoridate is then introduced under controlled conditions to ensure the stability and purity of the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are critical to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent quality. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the biotinyl group, affecting its binding properties.
Reduction: This reaction can alter the phosphorofluoridate group, impacting its reactivity.
Substitution: This reaction can replace functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotinyl sulfoxides, while reduction can produce biotinyl amines .
Scientific Research Applications
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is widely used in scientific research, including:
Chemistry: Used as a reagent for labeling and detecting proteins.
Biology: Utilized in studying enzyme kinetics and protein interactions.
Medicine: Applied in drug development and diagnostic assays.
Industry: Employed in the production of biotinylated compounds for various applications
Mechanism of Action
The compound exerts its effects through the biotinylation of proteins, which allows for the specific binding to streptavidin or avidin. This interaction is used to isolate and study proteins of interest. The phosphorofluoridate group reacts with enzyme active sites, providing a means to study enzyme mechanisms and inhibition .
Comparison with Similar Compounds
Similar Compounds
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate: Lacks the deuterium label, making it less suitable for certain applications.
Biotinylated Phosphorofluoridates: Similar in structure but may differ in the length of the linker or the specific labeling group.
Uniqueness
The inclusion of the deuterium label (d7) in 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate enhances its stability and allows for more precise studies in mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C19H35FN3O5PS |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[fluoro(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phosphoryl]oxyhexyl]pentanamide |
InChI |
InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15-,16-,18-,29?/m0/s1/i1D3,2D3,14D |
InChI Key |
KDPHOPZAOAVYRV-DNTFFSIHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)F |
Canonical SMILES |
CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Origin of Product |
United States |
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